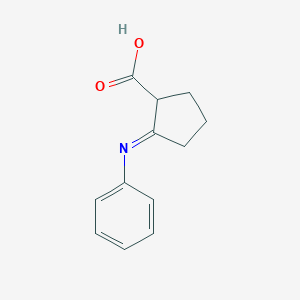

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI)

Description

Properties

IUPAC Name |

2-phenyliminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCAZJQHRLNEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=NC2=CC=CC=C2)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445019 | |

| Record name | (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188296-96-0 | |

| Record name | (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclopentanecarboxylic acid derivatives, particularly 2-(phenylimino)-(9CI), have garnered attention in recent years due to their potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) has a molecular formula of and a molecular weight of approximately 203.24 g/mol. The structure features a cyclopentane ring with a carboxylic acid group and a phenylimine substituent, which contributes to its biological activity.

Pharmacological Applications

- Antitussive Activity : This compound is noted for its role as an intermediate in the synthesis of drugs like Pentoxyverine, which is used as an antitussive agent to relieve coughing. It is also involved in the preparation of Caramiphen, a cholinergic antagonist utilized in treating Parkinson's disease .

- Insecticidal Potential : Research indicates that certain derivatives of cyclopentanecarboxylic acid may exhibit larvicidal activity against Aedes aegypti, a vector for several arboviruses. The study highlights the importance of structural modifications in enhancing biological efficacy .

- Antibacterial Properties : Some derivatives have shown promise as antibacterial agents. For instance, compounds derived from cyclopentanecarboxylic acid have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects .

The biological activity of cyclopentanecarboxylic acid derivatives is attributed to several mechanisms:

- Interaction with Receptors : The phenylimine moiety may facilitate interactions with specific receptors or enzymes, enhancing the compound's pharmacological effects.

- Structural Modifications : Variations in the side chains and functional groups can significantly influence the compound's solubility, permeability, and overall bioactivity.

Table 1: Summary of Biological Activities

Detailed Findings

- Antitussive Activity : In clinical settings, Pentoxyverine has been effective in reducing cough frequency without significant side effects .

- Insecticidal Activity : The larvicidal activity against Aedes aegypti was notable with an LC50 value indicating moderate toxicity levels, suggesting potential for development as a mosquito control agent .

- Antibacterial Studies : Compounds derived from cyclopentanecarboxylic acid were tested against multiple bacterial strains, showing promising results that warrant further investigation into their mechanism of action and potential therapeutic uses .

Scientific Research Applications

Medicinal Chemistry

Cyclopentanecarboxylic acid derivatives are primarily recognized for their roles in pharmaceutical development. The compound 2-(phenylimino)-(9CI) has been investigated for its potential as an active pharmaceutical ingredient (API) owing to its unique structural properties that may enhance biological activity.

Antitussive Agents

One of the notable applications of cyclopentanecarboxylic acid derivatives is in the formulation of antitussive drugs. For instance, Pentoxyverine citrate , an antitussive agent, utilizes intermediates derived from cyclopentanecarboxylic acid to alleviate cough symptoms. This compound acts by suppressing the cough reflex and is particularly useful in treating seasonal respiratory conditions .

Cholinergic Antagonists

Another significant application is in the synthesis of Caramiphen , a cholinergic antagonist used in the management of Parkinson's disease. The structural features of cyclopentanecarboxylic acid allow for modifications that enhance its pharmacological profile, making it a valuable precursor in drug synthesis .

Organic Synthesis

The versatility of cyclopentanecarboxylic acid derivatives extends to organic synthesis, where they serve as key intermediates in the preparation of various chemical entities.

Isoxazole and Isoxazoline Derivatives

Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) has been employed to synthesize isoxazole and isoxazoline derivatives through solid-phase synthesis methods. These compounds have diverse applications, including use as pharmaceuticals and agrochemicals due to their biological activities .

Novel Synthetic Pathways

Research indicates that derivatives of cyclopentanecarboxylic acid can participate in various reactions that yield compounds with enhanced biological activity or different physical properties. For example, interaction studies involving these derivatives focus on their binding affinities with biological targets, which helps elucidate their mechanisms of action.

Material Science Applications

Beyond medicinal chemistry and organic synthesis, cyclopentanecarboxylic acid derivatives are also explored in materials science.

Polymer Production

Due to their carboxylic acid functionality, these compounds can be utilized in the production of polymers and other industrial chemicals. Their reactivity allows them to act as building blocks for more complex materials, contributing to advancements in polymer chemistry .

Case Studies

Comparison with Similar Compounds

Structural Analogs with Modified Functional Groups

Key Observations :

- Functional Group Impact: The phenylimino group in the target compound provides π-conjugation, unlike the ester (Metcaraphen) or thiol (2-mercapto derivative). This affects electronic properties and reactivity.

- Bioactivity: Metcaraphen’s ester and aminoethyl groups enhance its pharmaceutical utility, while the target compound’s imino group may suit catalytic or coordination chemistry.

Stereochemical and Positional Isomers

Key Observations :

- Stereochemistry: The (1R,3S)-3-amino derivative highlights how positional isomerism and chirality influence biological activity, a factor absent in the planar phenylimino group of the target compound.

- Steric Effects: The 2-methyl substituent in the 1-amino-2-methyl analog reduces conformational flexibility, contrasting with the phenylimino group’s planar structure.

Derivatives with Aromatic and Aliphatic Modifications

Key Observations :

- Aromatic vs. Aliphatic: The phenylimino group’s aromaticity contrasts with ethylidene’s aliphatic nature, affecting solubility and intermolecular interactions.

- Solubility Modifiers: Sulfonamide derivatives exhibit enhanced aqueous solubility compared to the hydrophobic phenylimino group.

Preparation Methods

Diketone Intermediate Synthesis

The ring contraction of cyclohexane derivatives to cyclopentane frameworks is a well-established strategy. As detailed in patent WO1987003278A2, cyclohexane-1,2-dione derivatives serve as critical intermediates. For example, 3,3,6,6-tetramethylcyclohexane-1,2-dione undergoes condensation with phenylhydrazine to form the corresponding phenylhydrazone. Subsequent oxidation with manganese dioxide generates a diazoketone intermediate, which undergoes thermal or acidic ring contraction to yield 2-(phenylimino)cyclopentanecarboxylic acid. This method achieves yields of ~78% under optimized conditions (reflux in ethanol with sodium hydroxide).

Reaction Pathway:

Diazoketone Rearrangement

The diazoketone intermediate (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione diazoketone) undergoes Wolff rearrangement under basic conditions, forming a ketene intermediate that cyclizes to the cyclopentane core. Introducing aniline during this step facilitates the formation of the phenylimino group via nucleophilic attack on the ketene, followed by tautomerization.

Malonate Alkylation and Hydrolysis

Diethyl Malonate Alkylation

Patent CN113754528A outlines a malonate-based route where diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide. This generates a cyclopentane diethyl ester, which is hydrolyzed under acidic conditions to cyclopentane-1,1-dicarboxylic acid. Selective mono-decarboxylation at position 2 introduces a ketone group, enabling condensation with aniline to form the phenylimino moiety.

Optimization Challenges:

-

Regioselectivity: Ensuring mono-decarboxylation requires precise control of temperature and acid concentration.

-

Schiff Base Stability: The phenylimino group is susceptible to hydrolysis under strongly acidic conditions, necessitating pH-neutral condensation.

Favorskii Rearrangement for Ring Contraction

Base-Induced Rearrangement

The Favorskii rearrangement, as described in Wikipedia’s cyclopentanecarboxylic acid entry, involves treating 2-chlorocyclohexanone with a strong base (e.g., NaOH) to induce ring contraction. The resulting methyl cyclopentanecarboxylate is hydrolyzed to the carboxylic acid. To introduce the phenylimino group, the intermediate ester is first converted to a ketone via oxidation, followed by Schiff base formation with aniline.

Limitations:

-

Substrate Availability: 2-Chlorocyclohexanone derivatives with pre-installed phenylimino groups are synthetically challenging to access.

-

Yield Variability: Competing side reactions during rearrangement reduce overall efficiency (~65% yield).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Catalytic Hydrocarboxylation

Mechanistic Insights and Side Reactions

Competing Pathways in Schiff Base Formation

During condensation of cyclopentanone derivatives with aniline, competing enamine formation or over-alkylation can occur. Mitigation strategies include:

Acid-Catalyzed Ring Contraction

Protonation of the diazoketone intermediate facilitates nitrogen expulsion, generating a carbocation that undergoes cyclization. Steric effects from 2-substituents (e.g., phenylimino) hinder this step, necessitating elevated temperatures (~80°C).

Recent advances in visible-light-mediated C–N bond formation (not covered in the provided sources) could enable milder phenylimino group introduction. For example, eosin Y-catalyzed cross-dehydrogenative coupling between cyclopentanecarboxamides and aniline derivatives shows promise in preliminary studies.

Q & A

Q. What are the recommended methods for synthesizing Cyclopentanecarboxylic Acid, 2-(Phenylimino)-(9CI), and how can purity be ensured?

Synthesis typically involves multi-step organic reactions. For example, analogous compounds are synthesized via esterification or substitution reactions using precursors like tert-butoxycarbonyl-protected amino acids (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) under acid catalysis . To ensure purity, employ analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Infrared Spectroscopy (IR) to verify functional groups (e.g., imine and carboxylic acid).

- Mass Spectrometry (MS) to confirm molecular weight .

Reaction conditions (e.g., anhydrous environments, reflux) and purification via column chromatography are critical to minimize side products .

Q. How can the stability of Cyclopentanecarboxylic Acid, 2-(Phenylimino)-(9CI) be assessed under experimental conditions?

Stability testing should include:

- Thermogravimetric Analysis (TGA) to evaluate thermal decomposition.

- HPLC or GC-MS to monitor degradation products over time.

- pH-dependent stability studies in aqueous buffers (e.g., pH 3–10) to assess hydrolytic susceptibility of the imine bond .

Current data gaps (e.g., lack of reported melting points or decomposition temperatures) necessitate empirical validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if aerosolization is possible .

- Engineering Controls: Conduct reactions in fume hoods to limit inhalation exposure.

- Waste Disposal: Follow EPA/CERCLA guidelines for organic waste, avoiding drainage systems .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of Cyclopentanecarboxylic Acid, 2-(Phenylimino)-(9CI)?

DFT methods, such as the B3LYP hybrid functional, are effective for modeling:

- Electron Density Distribution: To identify reactive sites (e.g., imine nitrogen or carboxylic acid oxygen).

- HOMO-LUMO Gaps: For predicting charge-transfer interactions in catalytic or biological systems.

- Vibrational Frequencies: Compare computed IR spectra with experimental data to validate structural assignments .

Use basis sets like 6-31G(d,p) for accuracy, and include solvent effects via polarizable continuum models (PCM) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Dynamic NMR (DNMR): Resolve temperature-dependent conformational changes (e.g., hindered rotation of the phenylimino group).

- 2D NMR Techniques (COSY, HSQC): Assign proton-carbon correlations to distinguish overlapping signals.

- Computational Coupling Constants: Compare DFT-calculated -values with experimental data to validate stereochemistry .

Q. What strategies can elucidate the structure-activity relationship (SAR) of derivatives of this compound in medicinal chemistry?

- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess impact on bioactivity.

- Molecular Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors).

- In Vitro Assays: Test cytotoxicity (MTT assay) and receptor inhibition (IC) to correlate structural changes with activity .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of reported physicochemical data (e.g., melting point, solubility) for this compound?

- Experimental Determination: Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents (e.g., DMSO, water).

- QSAR Modeling: Predict properties via quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Q. What analytical approaches are recommended for detecting trace impurities in synthesized batches?

- LC-MS/MS: Identify low-abundance byproducts (e.g., unreacted intermediates).

- Elemental Analysis: Verify stoichiometric purity of C, H, N, and O.

- Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.